molecular formula C16H16O2 B2938687 4-'Methyl-[1'1-biphenyl]-3-yl)methyl acetate CAS No. 126485-54-9

4-'Methyl-[1'1-biphenyl]-3-yl)methyl acetate

Cat. No.: B2938687
CAS No.: 126485-54-9
M. Wt: 240.302
InChI Key: WONHPHQBIZYLRF-UHFFFAOYSA-N
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Description

4'-Methyl-[1,1'-biphenyl]-3-yl)methyl acetate is a biphenyl derivative featuring a methyl group at the 4'-position of the biphenyl system and a methyl acetate substituent at the 3-position. Biphenyl-based compounds are critical in pharmaceuticals, materials science, and organic synthesis due to their planar aromatic systems and tunable electronic properties . The methyl and acetate substituents likely influence solubility, reactivity, and intermolecular interactions, making comparisons with structurally similar compounds valuable for inferring its behavior.

Properties

IUPAC Name

[3-(4-methylphenyl)phenyl]methyl acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O2/c1-12-6-8-15(9-7-12)16-5-3-4-14(10-16)11-18-13(2)17/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WONHPHQBIZYLRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC=CC(=C2)COC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-'Methyl-[1’1-biphenyl]-3-yl)methyl acetate typically involves the following steps:

Industrial Production Methods

Industrial production of 4-'Methyl-[1’1-biphenyl]-3-yl)methyl acetate follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

4-'Methyl-[1’1-biphenyl]-3-yl)methyl acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, and other nucleophiles.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Amines, thiols derivatives.

Scientific Research Applications

4-'Methyl-[1’1-biphenyl]-3-yl)methyl acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-'Methyl-[1’1-biphenyl]-3-yl)methyl acetate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 4'-methyl-[1,1'-biphenyl]-3-yl)methyl acetate with five structurally related compounds from the evidence, focusing on molecular features, physical properties, and functional group effects.

(4-Amino-[1,1'-biphenyl]-3-yl)mercury(II) Chloride ()

  • Molecular Formula : C₁₂H₁₁ClHgN
  • Molecular Weight : ~404.04 g/mol (calculated).
  • Key Features: Mercury(II) center and amino group at the 4-position.
  • Physical Properties : Melting point = 170–172°C .
  • Comparison: The mercury substituent introduces significant toxicity and polarizability, contrasting with the non-metallic, ester-based structure of the target compound. The amino group may enhance solubility in polar solvents, whereas the methyl acetate group in the target compound likely reduces polarity.

((1R,2R,3R,5R)-2-Acetoxy-2,3-dihydro-1H-1,5-methanonaphtho[2,1-d][1,3]dioxocin-3-yl)methyl Acetate ()

  • Molecular Formula : C₂₁H₂₂O₆ (estimated).
  • Key Features : Polycyclic framework with two acetate groups.
  • Comparison : The fused naphtho-dioxocin system increases rigidity and steric hindrance compared to the simpler biphenyl backbone of the target compound. This structural complexity may limit synthetic accessibility but enhance thermal stability .

Ethyl 4-([1,1'-Biphenyl]-4-yl)-4-acetamido-2,2-difluoro-3-methylbutanoate ()

  • Molecular Formula: C₂₂H₂₃F₂NO₃.
  • Key Features : Difluoro and acetamido substituents on a branched chain.
  • The ethyl ester group may confer higher lipophilicity than the methyl acetate in the target compound .

4'-({[2-(1,3-Benzothiazol-2-yl)phenyl]imino}methyl)[1,1'-biphenyl]-4-yl Acetate ()

  • Molecular Formula : C₂₉H₂₀N₂O₂S.
  • Key Features : Benzothiazole-imine moiety at the 4'-position.
  • The imine linkage may enhance chelation capacity, contrasting with the ester’s hydrolytic reactivity .

4-Biphenyl-(3'-Methoxy)acetic Acid ()

  • Molecular Formula : C₁₅H₁₄O₃.
  • Molecular Weight : 242.27 g/mol.
  • Key Features : Methoxy group at 3' and carboxylic acid at 4-position.
  • Comparison: The carboxylic acid group increases acidity (pKa ~4–5) compared to the neutral methyl acetate.

Biological Activity

4-'Methyl-[1'1-biphenyl]-3-yl)methyl acetate is a biphenyl derivative that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by a biphenyl core with a methyl group at the 4-position and an acetate ester at the 3-position. Its synthesis typically involves palladium-catalyzed reactions followed by esterification processes, making it accessible for further biological evaluation.

The compound has the following chemical identifiers:

  • IUPAC Name : [3-(4-methylphenyl)phenyl]methyl acetate
  • CAS Number : 126485-54-9
  • Molecular Formula : C16H16O2
  • InChI : InChI=1S/C16H16O2/c1-12-6-8-15(9-7-12)16-5-3-4-14(10-16)11-18-13(2)17/h3-10H,11H2,1-2H3

Biological Activity Overview

Research into the biological activity of 4-'Methyl-[1'1-biphenyl]-3-yl)methyl acetate indicates various potential therapeutic applications. The compound's interactions with biological molecules suggest it may act as a ligand, influencing receptor activity and enzyme modulation.

The mechanisms through which this compound exerts its biological effects include:

  • Ligand Binding : The compound may bind to specific receptors or enzymes, modulating their activity.
  • Antioxidant Activity : Similar compounds have shown antioxidant properties, which may be attributed to their ability to donate electrons and neutralize free radicals.

Research Findings and Case Studies

Several studies have investigated the biological activities associated with biphenyl derivatives, including 4-'Methyl-[1'1-biphenyl]-3-yl)methyl acetate:

  • Antioxidant Properties : Research has indicated that biphenyl derivatives can exhibit significant antioxidant activities, potentially preventing oxidative damage in cells .
  • Antimicrobial Activity : Some derivatives have demonstrated antimicrobial effects against various pathogens, suggesting that 4-'Methyl-[1'1-biphenyl]-3-yl)methyl acetate could be explored for its potential in treating infections .
  • Anti-inflammatory Effects : Compounds within this class have been noted for their anti-inflammatory properties, which could be beneficial in treating conditions characterized by inflammation .

Comparative Analysis with Similar Compounds

A comparative analysis of 4-'Methyl-[1'1-biphenyl]-3-yl)methyl acetate with related compounds can provide insights into its unique properties.

Compound NameStructure TypeBiological Activity
4-MethylbiphenylBiphenylLimited reactivity
4-MethyldiphenylBiphenylVaries with substituents
4-PhenyltolueneBiphenyl derivativeAntimicrobial properties

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